molecular formula C7H3AgN2O6 B13950145 Benzoic acid, 3,5-dinitro-, silver(1+) salt CAS No. 57542-56-0

Benzoic acid, 3,5-dinitro-, silver(1+) salt

Cat. No.: B13950145
CAS No.: 57542-56-0
M. Wt: 318.98 g/mol
InChI Key: IYHGXANXNUXUHS-UHFFFAOYSA-M
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Description

Benzoic acid, 3,5-dinitro-, silver(1+) salt is an organometallic compound with the molecular formula C₇H₃AgN₂O₆. It is a derivative of benzoic acid where two nitro groups are substituted at the 3 and 5 positions, and the hydrogen atom of the carboxyl group is replaced by a silver ion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-dinitro-, silver(1+) salt typically involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by the reaction with a silver salt. The nitration process is carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions include maintaining a low temperature to control the exothermic reaction and prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of nitric acid to benzoic acid in a controlled environment to ensure complete nitration. The resulting 3,5-dinitrobenzoic acid is then purified and reacted with a silver salt, such as silver nitrate, to form the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-dinitro-, silver(1+) salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of silver.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Benzoic acid, 3,5-dinitro-, silver(1+) salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dinitro-, silver(1+) salt primarily involves the interaction of silver ions with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to the inhibition of microbial growth. The nitro groups also contribute to the compound’s reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Similar structure but lacks the silver ion.

    Silver benzoate: Contains a silver ion but lacks the nitro groups.

    4-Nitrobenzoic acid: Contains a single nitro group and lacks the silver ion.

Uniqueness

Benzoic acid, 3,5-dinitro-, silver(1+) salt is unique due to the combination of nitro groups and a silver ion, which imparts distinct chemical and biological properties. The presence of silver enhances its antimicrobial activity, while the nitro groups increase its reactivity in chemical reactions .

Properties

CAS No.

57542-56-0

Molecular Formula

C7H3AgN2O6

Molecular Weight

318.98 g/mol

IUPAC Name

silver;3,5-dinitrobenzoate

InChI

InChI=1S/C7H4N2O6.Ag/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

IYHGXANXNUXUHS-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[Ag+]

Related CAS

99-34-3 (Parent)

Origin of Product

United States

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